5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid
Description
5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoic acid moiety, a phenylmethoxy group, and a diazinan-5-ylidene core, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c22-16-14(17(23)21-19(27)20-16)9-12-6-7-15(13(8-12)18(24)25)26-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,24,25)(H2,20,21,22,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJNQJUVVCVITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene derivatives, which are then reacted with phenylmethoxybenzoic acid under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-5-ethyl-3-thiophenecarboxylic acid
- 4-[5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]-N,N-dimethylbenzenesulfonamide
Uniqueness
5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-phenylmethoxybenzoic acid stands out due to its unique combination of functional groups and structural features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
